molecular formula C18H28N4O3 B5162781 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B5162781
M. Wt: 348.4 g/mol
InChI Key: DJFOXHHXYQRZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is a synthetic compound with potential applications in scientific research. This compound is also known as BP-554 or BRL-15572. It is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of mood, appetite, and sleep, among other functions. The antagonistic effect of BP-554 on this receptor makes it a valuable tool for studying the role of the 5-HT1B receptor in various physiological and pathological processes.

Mechanism of Action

BP-554 acts as a selective antagonist of the 5-HT1B receptor, which means that it binds to the receptor and prevents its activation by serotonin. This results in a decrease in the downstream signaling pathways that are normally activated by the receptor. The exact mechanism of this inhibition is not fully understood, but it is thought to involve the disruption of receptor conformational changes that are necessary for activation.
Biochemical and physiological effects:
The antagonistic effect of BP-554 on the 5-HT1B receptor has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in rats, which suggests a role for the 5-HT1B receptor in appetite regulation. It has also been shown to decrease dopamine release in the brain, which suggests a role for the receptor in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using BP-554 in lab experiments is its selectivity for the 5-HT1B receptor, which means that its effects can be attributed specifically to this receptor subtype. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several potential future directions for research involving BP-554. One area of interest is the role of the 5-HT1B receptor in anxiety and depression, which are thought to involve dysregulation of serotonin signaling. Another area of interest is the role of the receptor in addiction and substance abuse, which are also thought to involve dopamine signaling. Additionally, there may be potential therapeutic applications for BP-554 in the treatment of these and other disorders, although further research is needed to explore this possibility.

Synthesis Methods

The synthesis of BP-554 involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-propylpiperazine to form the intermediate urea. The final product is obtained by reacting the urea with sodium hydride and 1,2-dibromoethane. The overall yield of this synthesis is around 20%.

Scientific Research Applications

BP-554 has been used in various scientific studies to investigate the role of the 5-HT1B receptor in different physiological and pathological processes. For example, it has been used to study the effect of 5-HT1B receptor activation on food intake and body weight regulation. It has also been used to investigate the role of this receptor in the regulation of dopamine release in the brain, which is important for the control of movement and reward.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-3-4-16-17(14-15)25-13-12-24-16/h3-4,14H,2,5-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFOXHHXYQRZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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